Product packaging for Hexadecyl ferulate(Cat. No.:CAS No. 64190-80-3)

Hexadecyl ferulate

Cat. No.: B13891670
CAS No.: 64190-80-3
M. Wt: 418.6 g/mol
InChI Key: ZISDTRGMDDVTKY-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadecyl ferulate is a long-chain alkyl ester of ferulic acid, categorized among the Alkyl Hydroxy Cinnamates (AHCs) that are found in various medicinal plants and human dietary sources . This compound is a natural product, identified in sources such as Sophora flavescens and sweet potato . It serves as a valuable compound for research in multiple fields due to its diverse biological activities. Its primary research applications include investigation as an antioxidant and an antimicrobial agent. Studies on alkyl ferulic acid esters have demonstrated that their antibacterial activity is significantly influenced by the length of the alkyl chain, providing a structure-activity relationship model for optimizing efficacy . In pharmacological research, this compound has been identified as a potent free radical scavenger, demonstrating activity against both DPPH and peroxynitrite (ONOO) radicals . Furthermore, research into related long-chain alkyl hydroxy cinnamates shows potential for applications in anticancer therapy, Alzheimer's and Parkinson's disease therapy, and as anti-tyrosinase agents in cosmetics . The compound also holds promise in agricultural research. Given that other ferulic acid esters have shown effective antibacterial activity against plant pathogens like Ralstonia solanacearum , this compound represents a potential candidate for the development of sustainable biopesticides . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42O4 B13891670 Hexadecyl ferulate CAS No. 64190-80-3

Properties

CAS No.

64190-80-3

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

hexadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-26(28)20-18-23-17-19-24(27)25(22-23)29-2/h17-20,22,27H,3-16,21H2,1-2H3/b20-18+

InChI Key

ZISDTRGMDDVTKY-CZIZESTLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Isolation and Natural Occurrence of Hexadecyl Ferulate

Identification in Plant Species and Biological Systems

Hexadecyl ferulate has been documented in a range of plants, often concentrated in specific tissues. Research has identified its presence in the wound periderm of potatoes (Solanum tuberosum) and in sweet potatoes (Ipomoea batatas). scispace.comvulcanchem.comcontaminantdb.ca It has also been isolated from the twigs and leaves of Pterospermum yunnanense. nih.gov Further studies have confirmed its occurrence in Euchresta horsfieldii, Hedysarum polybotrys, and Rubia tinctorum. vulcanchem.comnih.gov

The compound is not limited to terrestrial plants. It has been tentatively detected in Ipomoea carnea subsp. fistulosa through high-resolution electrospray ionization mass spectroscopy (HRESIMS). phcogcommn.org Additionally, this compound has been identified as an active antioxidant compound in chicken bile. b-cdn.net Its parent compound, ferulic acid, is commonly found in the bran of cereals like rice, corn, and wheat, often in esterified forms. researchgate.netmdpi.comeurekalert.org For instance, γ-oryzanol, a mixture of ferulate esters found in rice bran oil, is a well-known source of related compounds like cycloartenyl ferulate and β-sitosteryl ferulate. mdpi.comnih.gov

Table 1: Documented Natural Sources of this compound

Plant Species/Biological System Common Name Tissue/Source
Solanum tuberosum Potato Tuber, Wound Periderm
Ipomoea batatas Sweet Potato Root
Pterospermum yunnanense - Twigs and Leaves
Euchresta horsfieldii - Leaf
Hedysarum polybotrys Sweetvetch Root
Ipomoea carnea subsp. fistulosa - -
Gallus gallus domesticus Chicken Bile

Biosynthetic Pathways and Metabolic Origins of this compound

This compound is an ester derivative of ferulic acid, a phenolic acid synthesized in plants through the phenylpropanoid pathway. vulcanchem.com This fundamental metabolic route begins with the amino acid phenylalanine (or sometimes tyrosine). researchgate.netscielo.brscielo.brresearchgate.net

The biosynthesis proceeds through a series of enzymatic reactions:

Deamination : Phenylalanine is converted to cinnamic acid.

Hydroxylation and Methylation : Cinnamic acid undergoes hydroxylation and subsequent methylation to form ferulic acid. vulcanchem.com This process ultimately yields feruloyl-CoA. vulcanchem.com

Esterification : The final step in the formation of this compound is the esterification of feruloyl-CoA with hexadecanol (B772), a 16-carbon fatty alcohol. vulcanchem.comscielo.br This reaction is catalyzed by acyltransferases. vulcanchem.com

In nature, ferulic acid is often found linked to components of the plant cell wall, such as lignin (B12514952) and various polysaccharides like arabinoxylans and pectins. scielo.brresearchgate.net The creation of long-chain alkyl esters like this compound increases the lipophilicity (hydrophobicity) of the ferulic acid molecule. scielo.brscielo.br This increased lipophilicity is significant, as it can enhance the compound's ability to interact with and penetrate lipid membranes. vulcanchem.com

Methodologies for Natural Product Isolation and Characterization

The isolation and structural elucidation of this compound from natural sources involve a combination of chromatographic and spectroscopic techniques.

A common initial step is extraction from the source material using a solvent. For instance, in the analysis of chicken bile, an ethyl acetate (B1210297) extract was used for further fractionation. b-cdn.net Following extraction, purification is typically achieved using chromatographic methods. Column chromatography is a standard procedure for separating compounds from a crude extract. phcogcommn.orgb-cdn.net This can be followed by more refined techniques like High-Performance Liquid Chromatography (HPLC) for final purification. phcogcommn.org Thin-Layer Chromatography (TLC) is often used to monitor the separation process and assess the purity of the isolated fractions. b-cdn.netscielo.br

Once a pure compound is isolated, its structure is confirmed using spectroscopic analysis. doaj.orgscielo.br Key methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for determining the precise chemical structure. scielo.brresearchgate.net For this compound, the ¹³C NMR spectrum shows a characteristic signal for the carbonyl carbon of the ester group at approximately δ 167.39 ppm. researchgate.netscielo.brresearchgate.netresearchgate.net

Mass Spectrometry (MS) : Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are used to determine the exact molecular weight and formula of the compound, confirming its identity. phcogcommn.orgb-cdn.net

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis helps identify functional groups within the molecule. The spectrum for this compound displays characteristic absorption bands for the ester group, including a C=O stretching band around 1725 cm⁻¹ and a C-O stretching band near 1159 cm⁻¹. researchgate.netscielo.brresearchgate.netresearchgate.net

Table 2: Spectroscopic Data for this compound Characterization

Spectroscopic Method Key Finding Reference
¹³C NMR Carbonyl carbon of the ester group at δ ~167.39 ppm. researchgate.netscielo.brresearchgate.netresearchgate.net
FTIR C=O ester stretching band at ~1725 cm⁻¹. researchgate.netscielo.brresearchgate.netresearchgate.net
FTIR C-O ester stretching band at ~1159 cm⁻¹. researchgate.netscielo.brresearchgate.netresearchgate.net
HRESIMS Used for tentative detection and confirmation of molecular formula. phcogcommn.org

Synthetic Strategies and Chemical Modification of Hexadecyl Ferulate

Chemical Synthesis Approaches

Chemical synthesis provides a direct and scalable method for producing hexadecyl ferulate. The primary challenge lies in efficiently forming the ester bond between the hydrophilic ferulic acid and the lipophilic hexadecanol (B772) while minimizing side reactions.

The most prominently reported method for synthesizing this compound is the Steglich esterification. scielo.brscielo.br This mild reaction is well-suited for coupling carboxylic acids with alcohols, particularly when one of the substrates is sensitive or sterically hindered. organic-chemistry.org The process involves the reaction of ferulic acid with hexadecanol (also known as cetyl alcohol) in the presence of a dehydrating agent and a catalyst. scielo.br

Specifically, 1,3-dicyclohexylcarbodiimide (DCC) is used as the coupling agent, which activates the carboxylic acid group of ferulic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgresearchgate.net 4-Dimethylaminopyridine (B28879) (DMAP) is employed as a catalyst, which, as a potent nucleophile, reacts with the intermediate to form a reactive amide that is readily esterified by the alcohol. scielo.brorganic-chemistry.org This DCC/DMAP system facilitates the reaction under mild conditions, typically at room temperature in a solvent like tetrahydrofuran (B95107) (THF). scielo.brresearchgate.netresearchgate.net The reaction yields this compound and a stable by-product, dicyclohexylurea (DCU), which precipitates out of the solution and can be removed by filtration. scielo.brorganic-chemistry.org

The successful formation of the ester is confirmed through spectroscopic methods. Fourier-transform infrared (FTIR) spectroscopy shows the appearance of characteristic ester bands, including a C=O stretching band around 1725 cm⁻¹ and a C-O stretching band near 1159 cm⁻¹, along with the disappearance of the broad hydroxyl band from the alcohol reactant. scielo.br Nuclear Magnetic Resonance (NMR) spectroscopy further confirms the structure, with the ¹³C NMR spectrum showing a distinct chemical shift for the ester's carbonyl carbon at approximately δ 167.39 ppm. scielo.brresearchgate.net

Achieving a high yield of pure this compound is a key objective of synthesis optimization. The Steglich esterification has proven effective in this regard. Studies utilizing this method report a successful synthesis with a yield of 76.77 ± 1.35% after purification. scielo.brscielo.brscielo.br This yield is significantly higher than those reported for other chemical methods, such as esterification using DCC without a catalyst or with the addition of a labile acid to protect the hydroxyl group of ferulic acid, which produced yields below 25% and 66%, respectively. scielo.br

The reaction is typically stirred for about 12 hours under a nitrogen atmosphere to ensure completion. researchgate.net Following the reaction, purification is essential to isolate the this compound from unreacted starting materials and the DCU by-product. This is commonly achieved using column chromatography with a silica (B1680970) gel stationary phase and a mobile phase of increasing polarity, such as a hexane-ethyl acetate (B1210297) gradient. scielo.br

The following table summarizes the key parameters and outcomes of a typical Steglich esterification for this compound synthesis.

ParameterDetailsSource(s)
Reactants Ferulic Acid, Hexadecanol (Cetyl Alcohol) scielo.br
Coupling Agent 1,3-Dicyclohexylcarbodiimide (DCC) scielo.brresearchgate.net
Catalyst 4-Dimethylaminopyridine (DMAP) scielo.brresearchgate.net
Solvent Tetrahydrofuran (THF) scielo.brresearchgate.net
Reaction Time ~12 hours researchgate.net
Yield 76.77 ± 1.35% scielo.brscielo.brscielo.br
Purification Column Chromatography scielo.br

In line with modern chemical manufacturing, there is a growing emphasis on developing sustainable synthesis routes for compounds like this compound. Green chemistry principles aim to reduce the environmental impact of chemical processes. For ferulic acid esters, this includes exploring chemoenzymatic reactions that operate under milder conditions and use renewable feedstocks. researchgate.net

The environmental performance of the synthesis of ferulic acid-based emollients has been evaluated using green metrics such as Mass Intensity and Ecoscale, which have indicated a very low environmental impact for certain chemoenzymatic pathways. researchgate.net The drive towards sustainability also involves avoiding methods that require harsh conditions or complex purification steps to remove by-products, such as the urea (B33335) derivatives generated during Steglich esterification. researchgate.net Alternative strategies, such as Knoevenagel condensation, have been considered for their potential sustainability, although they may still require significant purification. researchgate.net

Enzymatic Synthesis and Biocatalytic Pathways for this compound Production

Enzymatic synthesis offers a green alternative to traditional chemical methods for producing this compound and other alkyl ferulates. acs.org This approach utilizes enzymes, such as lipases and feruloyl esterases, as biocatalysts. scielo.brresearchgate.net These reactions are often characterized by high selectivity, mild operating conditions, and reduced environmental impact. mdpi.com

Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), have been successfully used to synthesize various ferulic acid esters, including 2-ethylhexyl ferulate and octyl ferulate, with high conversion rates. researchgate.net A key strategy in these enzymatic esterifications is the use of a solvent-free system under reduced pressure. researchgate.net This approach not only maximizes substrate concentration but also facilitates the removal of water produced during the reaction, which shifts the equilibrium towards the formation of the ester product, leading to yields greater than 98% in some cases. researchgate.net

Feruloyl esterases from sources like Myceliophthora thermophila have also been employed for the synthesis of derivatives like prenyl ferulate. scielo.br In nature, this compound's biosynthesis occurs via the phenylpropanoid pathway, where feruloyl-CoA is esterified with hexadecanol by acyltransferase enzymes. vulcanchem.com Biocatalytic methods aim to mimic this natural efficiency in a controlled industrial setting.

Development of Novel this compound Derivatives

Modifying the structure of this compound, particularly the alkyl chain, is a strategy to fine-tune its properties for specific applications.

The synthesis of ferulic acid esters with varying alkyl chain lengths allows for the systematic modulation of the compound's lipophilicity. dntb.gov.uamdpi.com This is crucial for optimizing its performance in different environments, such as cosmetic formulations or food systems. researchgate.net Researchers have synthesized a range of alkyl ferulates, including those with octyl (C8), dodecyl (C12), and octadecyl (C18) chains, in addition to the hexadecyl (C16) variant. mdpi.comscispace.com

The synthetic route for these derivatives generally follows the same esterification principles used for this compound, substituting hexadecanol with other fatty alcohols. mdpi.com Studies have shown that the length of the alkyl chain can significantly influence the compound's properties. For instance, long-chain alkyl ferulates, including this compound, have demonstrated superior stability and antioxidant capacity at high temperatures, making them suitable for applications like protecting cooking oils during deep frying. researchgate.net The variation in chain length affects how the molecule orients itself in multiphasic systems, which can impact its antioxidant efficacy. mdpi.com

The following table presents a selection of synthesized alkyl ferulates and notes on their synthesis or observed properties.

Alkyl Ferulate DerivativeAlkyl ChainSynthesis/Activity NoteSource(s)
Octyl FerulateC8Synthesized via enzymatic esterification using lipase. researchgate.netscispace.com
Dodecyl FerulateC12Synthesized and tested for antioxidant activity; noted for high lipophilicity. scispace.com
This compound C16 Synthesized via Steglich esterification; shows strong antioxidant effect at high temperatures. scielo.brresearchgate.net
Octadecyl FerulateC18Isolated from natural sources and also synthesized; studied for anticancer activity. mdpi.com

Aromatic Ring Substitutions and Ester Linkage Modifications

The structural framework of this compound, comprising a substituted aromatic ring linked to a long-chain fatty alcohol via an ester bond, offers multiple sites for chemical modification. scispace.com Scientists have explored these modifications to fine-tune the molecule's physicochemical properties and biological activities. researchgate.net Strategies generally focus on two primary areas: altering the substituents on the phenolic ring of the ferulic acid moiety and modifying the ester linkage itself, either by changing the alkyl chain or replacing the ester with a different functional group.

Aromatic Ring Modifications

Research has shown that the type and position of substituents on the aromatic ring are critical determinants of a compound's antioxidant activity. mdpi.com For instance, studies comparing long-chain esters of different hydroxycinnamic acids—such as caffeic, sinapic, and ferulic acids—reveal that the antioxidant capacity is heavily influenced by the ring's substitution pattern. mdpi.com Caffeic acid esters, which have two hydroxyl groups (a catechol structure), often exhibit higher antioxidant activity than the corresponding ferulic acid esters, which have one hydroxyl and one methoxy (B1213986) group. mdpi.com This suggests that the number and arrangement of hydroxyl groups are more critical than the length of the alkyl ester chain in determining free radical scavenging ability. mdpi.com

The following table summarizes the structural differences between common hydroxycinnamic acids whose long-chain esters are often studied in comparison to this compound.

Hydroxycinnamic AcidSubstitution Pattern (on Phenyl Ring)Core Structure
p-Coumaric Acid4-hydroxyC₉H₈O₃
Caffeic Acid3,4-dihydroxyC₉H₈O₄
Ferulic Acid4-hydroxy-3-methoxyC₁₀H₁₀O₄
Sinapic Acid4-hydroxy-3,5-dimethoxyC₁₁H₁₂O₅

Ester Linkage Modifications

Modifications to the ester linkage provide another major avenue for creating novel derivatives. These changes can involve altering the length and structure of the alkyl chain or replacing the ester group with an entirely different chemical linkage, such as an amide.

Varying Alkyl Chain Length:

The hexadecyl (C16) chain in this compound imparts significant lipophilicity to the molecule. vulcanchem.com Researchers have synthesized a series of alkyl ferulates with varying chain lengths (e.g., propyl, hexyl, octyl, dodecyl) to study the structure-activity relationship. scispace.comnih.gov Studies show that esterification of ferulic acid with fatty alcohols significantly enhances its activity compared to the parent acid, but the optimal chain length can vary depending on the biological activity being measured. scispace.comnih.gov For example, in one study on antibacterial activity, hexyl ferulate showed the most potent effects against certain bacteria, with activity decreasing as the alkyl chain became longer. nih.gov Another study on antilipoperoxidant activity found that the n-dodecyl (C12) derivative was the most potent among the tested alkyl ferulates. scispace.com

The table below details research findings on various alkyl ferulates, highlighting how chain length influences specific properties.

Compound NameAlkyl ChainKey Research FindingReference
Propyl ferulateC3Demonstrated notable antibacterial activity against S. aureus and B. subtilis. nih.gov
Hexyl ferulateC6Showed the best antibacterial activities against E. coli and P. aeruginosa in a comparative study. nih.gov
Octyl ferulateC8Found to have higher inhibitory effects against the oxidation of phosphatidylcholine liposomes compared to ferulic acid. mdpi.com
Dodecyl ferulate (Lauryl ferulate)C12Identified as the most potent antilipoperoxidant in a rat liver microsome system among tested alkyl ferulates. scispace.com
This compoundC16Exhibits extreme lipophilicity (XLogP3 value of 9.6) and shows improved or equivalent scavenger activity compared to ferulic acid in DPPH and ABTS assays. vulcanchem.comscielo.brscielo.br

Replacement of Ester Linkage:

A more fundamental modification involves replacing the ester linkage with a different functional group, such as an amide, to create feruloyl amides. researchgate.net This structural change can significantly alter the compound's chemical stability and biological interactions. The synthesis of feruloyl amides involves reacting ferulic acid with various amines. scispace.comresearchgate.net For example, researchers have synthesized novel derivatives by linking ferulic acid to amino acid propyl esters, creating compounds like glycine (B1666218) propyl ester ferulate (GPr[FA]) and L-leucine propyl ester ferulate (LPr[FA]). researchgate.netnih.gov These modifications aim to improve properties like solubility and skin permeability. researchgate.net The replacement of the ester's oxygen atom with a nitrogen atom fundamentally changes the bond's polarity, hydrogen bonding capability, and susceptibility to hydrolysis, offering a pathway to derivatives with distinct profiles from traditional alkyl ferulates. scispace.comresearchgate.net

Advanced Characterization and Analytical Methodologies for Hexadecyl Ferulate

Spectroscopic Elucidation Techniques

Spectroscopic techniques are indispensable for confirming the chemical structure of hexadecyl ferulate. These methods provide detailed information about the molecule's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide specific data on the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR analysis of this compound, characteristic chemical shifts confirm its structure. scielo.br Protons of the aromatic ring are typically observed at δ 7.08, 7.05, and 6.94 ppm. A key signal corresponding to the hydrogens of the first carbon in the ester's alkyl chain appears around δ 4.22 ppm, indicating the formation of the ester group. scielo.br The remaining hydrogens of the long alkyl chain produce signals between δ 1.72 and 0.88 ppm. scielo.brresearchgate.net

¹³C NMR spectroscopy further corroborates the structure. A significant chemical shift at approximately δ 167.39 ppm is indicative of the carbonyl carbon of the ester group, confirming the successful synthesis of the ferulic acid ester. scielo.brresearchgate.netresearchgate.netdoaj.org The structural confirmation of this compound has been achieved using NMR in deuterated chloroform (B151607) and DMSO-d₆. scielo.brmdpi.com

Table 1: ¹H NMR Chemical Shifts (ppm) for this compound

Proton Assignment Chemical Shift (δ ppm)
Aromatic Ring Protons 7.08, 7.05, 6.94
Ester Alkyl Chain (first carbon) 4.22

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon Assignment Chemical Shift (δ ppm)

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its ester structure. scielo.brscielo.br

Key bands include a C=O ester stretching vibration at approximately 1725 cm⁻¹ and a C-O stretching vibration around 1159 cm⁻¹. scielo.br The absence of a broad -OH stretching band, which would be present in the reactant cetyl alcohol (between 3360 and 3236 cm⁻¹), further suggests that the hydroxyl group was consumed during the esterification process. scielo.br Other notable peaks include C-H stretching from the alkyl chain and vibrations from the aromatic ring. mdpi.comuek.krakow.pl

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
C=O Ester Stretching 1725
C-O Stretching 1159
C-H Stretching (Alkyl) 2970 - 2840

Mass Spectrometry (MS) Applications (ESI-MS, GC/MS, LC-MS/MS, MALDI-TOF MS)

Mass spectrometry (MS) techniques are crucial for determining the molecular weight and fragmentation pattern of this compound, thereby confirming its identity.

Electrospray Ionization-Mass Spectrometry (ESI-MS) has been used to identify molecular ion peaks of various ferulate esters. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the analysis of volatile derivatives of this compound. For instance, after silylation, the trimethylsilyl (B98337) ether derivative of this compound can be analyzed. oup.com The electron impact (EI) mass spectrum shows a molecular ion (m/z) of 490, with diagnostic ions at m/z = 266, 265, and 249, which are characteristic of the feruloyloxy group. oup.com Predicted GC-MS data for both derivatized and non-derivatized this compound are also available in databases. hmdb.cacontaminantdb.ca

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique for identifying this compound in complex mixtures. usd.ac.idb-cdn.netnih.govresearchgate.netnih.gov In positive ionization mode, the precursor ion [M+H]⁺ for this compound is observed at an m/z of approximately 419.315. nih.gov The fragmentation of this ion produces a prominent peak at m/z 177.055, corresponding to the feruloyl moiety, which is a key identifier. nih.gov This technique has been successfully used to identify (E)-hexadecyl-ferulate in various natural extracts. usd.ac.idb-cdn.netnih.govresearchgate.netnih.govtjnpr.orgal-kindipublishers.org

Table 4: LC-MS/MS Fragmentation Data for this compound ([M+H]⁺)

Precursor Ion (m/z) Fragment Ion (m/z) Relative Intensity (%)
419.315 177.055191 100
419.315 145.028427 40.64
419.315 117.033272 14.87
419.315 149.060730 7.79

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of this compound. mdpi.com Preparative-scale HPLC can be used to isolate the compound in larger quantities for further studies. mdpi.com In analytical applications, LC-MS/MS methods, which utilize liquid chromatography for separation prior to mass spectrometric detection, have identified (E)-hexadecyl-ferulate with a retention time (Rt) of 9.96 minutes under specific chromatographic conditions. usd.ac.idnih.gov The purification of this compound can also be achieved using column chromatography with a mobile phase of hexane (B92381) and ethyl acetate (B1210297). scielo.br

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). oup.com For analysis, this compound is often derivatized to increase its volatility. One common derivatization is silylation. oup.com In a specific GC-MS analysis of the silylated derivative, this compound exhibited a retention time of 38.5 minutes. oup.com GC is also used in the analysis of essential oils and other complex mixtures where ferulate esters might be present. mdpi.com

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Ferulic acid
Cetyl alcohol
Linoleyl ferulate
Formononetin

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a fundamental and efficient chromatographic technique for assessing the purity of this compound, often used to monitor the progress of its synthesis and purification. solubilityofthings.comlibretexts.orgacademicjournals.org The principle of TLC involves the separation of components in a mixture based on their differential affinities for a stationary phase (a coating on a plate) and a mobile phase (the eluting solvent). libretexts.org

In the analysis of this compound, specific conditions have been established to achieve effective separation and identification. Following column chromatography purification, TLC is employed to analyze the resulting fractions. scielo.br A study successfully used a mobile phase composed of hexane, chloroform, and ethyl acetate in a 70:20:10 ratio (v/v/v) with silica (B1680970) gel 60 F254 as the stationary phase. scielo.br Under these conditions, this compound was observed to have a retention factor (R_f) of 0.69. scielo.br The R_f value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key characteristic for identification under specific chromatographic conditions. libretexts.org

Visualization of the compound on the TLC plate is typically achieved using ultraviolet (UV) light at wavelengths of 254 nm and 366 nm. scielo.br Additionally, color-developing reagents such as vanillin (B372448) and ferric chloride can be sprayed on the plate to reveal the spot corresponding to this compound. scielo.br The purity of the compound is confirmed when a single spot is observed on the TLC plate, which can be further validated by using multiple mobile phases with varying polarities. b-cdn.net

Table 1: TLC Parameters for Purity Assessment of this compound

Parameter Description Source(s)
Stationary Phase Silica gel 60 F₂₅₄ scielo.br
Mobile Phase Hexane:Chloroform:Ethyl Acetate (70:20:10, v/v/v) scielo.br
Retention Factor (R_f) 0.69 scielo.br

| Visualization Methods | UV light (254 nm and 366 nm), Vanillin spray, Ferric chloride spray | scielo.br |

Advanced Structural Confirmation Methodologies

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The analysis confirms the successful esterification of ferulic acid with hexadecanol (B772). Key spectral features for this compound include:

A characteristic ester carbonyl (C=O) stretching vibration appearing around 1725 cm⁻¹. scielo.brresearchgate.net

A C-O stretching band for the ester linkage observed at approximately 1159 cm⁻¹. scielo.brresearchgate.net

The presence of a long alkyl chain is indicated by C-H stretching vibrations in the region of 3000–2840 cm⁻¹. uek.krakow.pl

Aromatic ring C=C stretching vibrations are found in the 1600–1300 cm⁻¹ range. uek.krakow.pl

Crucially, the disappearance of the broad hydroxyl (-OH) stretching band from the starting material, cetyl alcohol (hexadecanol), which is typically seen between 3360 and 3236 cm⁻¹, confirms that the ester bond has been formed. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, serving as a definitive tool for structural elucidation. scielo.brresearchgate.netdoaj.org

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different protons in its structure. The chemical shifts (δ) are measured in parts per million (ppm). Research findings have identified key proton signals confirming the structure. scielo.brunica.it

Table 2: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity & Coupling Constant (J) Source(s)
H-3 (vinylic) 7.61 d, J = 16 Hz unica.it
Aromatic protons 7.08, 7.05, 6.94 m scielo.br
H-2 (vinylic) 6.30 d, J = 16 Hz unica.it
-OCH₂- (ester alkyl chain) 4.22 t scielo.br
-OCH₃ (methoxyl) 3.93 s unica.it
-(CH₂)₁₄- (alkyl chain) 1.72 - 1.25 m scielo.brunica.it
-CH₃ (terminal methyl) 0.88 t scielo.brunica.it

d = doublet, t = triplet, m = multiplet, s = singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of all the carbon atoms in the molecule. The most significant signal for confirming the synthesis of this compound is the chemical shift of the carbonyl carbon in the ester group, which appears at approximately δ 167.39 ppm. scielo.brresearchgate.netscielo.br This downfield shift is characteristic of an ester carbonyl. Detailed analysis reveals the chemical shifts for the aromatic, vinylic, and aliphatic carbons. b-cdn.net

Table 3: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ) in ppm Source(s)
C-1 (Ester C=O) 167.39 scielo.brb-cdn.net
C-4' (Aromatic) 147.96 b-cdn.net
C-3' (Aromatic) 146.85 b-cdn.net
C-3 (Vinylic) 144.75 b-cdn.net
C-1' (Aromatic) 127.13 b-cdn.net
C-6' (Aromatic) 123.11 b-cdn.net
C-2 (Vinylic) 115.71 b-cdn.net
C-5' (Aromatic) 114.77 b-cdn.net
C-2' (Aromatic) 109.40 b-cdn.net
C-1'' (-OCH₂-) 64.60 b-cdn.net
-OCH₃ (Methoxyl) 55.99 b-cdn.net
Alkyl Chain Carbons 31.94 - 22.71 b-cdn.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful. b-cdn.netnih.govusd.ac.id In positive ionization mode, this compound is detected as a protonated molecule, [M+H]⁺. High-resolution mass spectrometry has determined the precursor ion's mass-to-charge ratio (m/z) to be 419.315. nih.gov Further fragmentation analysis (MS/MS or MS²) provides structural information, with major fragment ions observed at m/z values of 177.055, which corresponds to the feruloyl moiety, and 145.028. nih.gov

Investigations into the Biological Mechanisms of Hexadecyl Ferulate in Vitro Studies

Antioxidant Mechanisms and Radical Scavenging Activity

The antioxidant properties of hexadecyl ferulate are central to its potential therapeutic applications. Its ability to neutralize free radicals is attributed to the phenolic nucleus and extended side-chain conjugation derived from its ferulic acid moiety. researchgate.net This structure allows it to readily form a resonance-stabilized phenoxyl radical, which accounts for its potent antioxidant effect. researchgate.net

This compound functions as a chain-breaking antioxidant. This mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby terminating the radical chain reaction. mdpi.com The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, preventing it from initiating new oxidation chains. researchgate.netmdpi.com This process effectively interrupts the propagation of oxidative damage, particularly in lipid-rich environments where the long alkyl chain of this compound enhances its solubility and localization. researchgate.net

In vitro studies consistently demonstrate that the antioxidant potential of this compound is equivalent to or improved compared to its parent compound, ferulic acid. researchgate.netscielo.br The esterification of ferulic acid with a long alkyl chain to form this compound does not diminish, and in some assays, enhances its radical scavenging activity. researchgate.netscielo.br

For instance, in the DPPH radical scavenging assay, this compound showed a half-maximal inhibitory concentration (IC50) of 0.083 ± 0.009 nmol/mL, which was significantly lower than that of ferulic acid (0.160 ± 0.010 nmol/mL), indicating a more potent scavenging activity at lower concentrations. researchgate.netscielo.br However, when tested with the ABTS radical cation, ferulic acid (IC50 of 0.005 ± 0.001 nmol/mL) and the standard antioxidant quercetin (B1663063) (IC50 of 0.002 ± 0.001 nmol/mL) were more potent than this compound (IC50 of 0.027 ± 0.002 nmol/mL). researchgate.netscielo.br This suggests that the antioxidant efficacy can be assay-dependent, potentially due to factors like the spatial conformation of the molecule. researchgate.net Studies on other ferulic acid esters, such as methyl and ethyl ferulate, have also shown slightly weaker antiradical activity compared to ferulic acid in some assays, highlighting the influence of the ester group on antioxidant capacity. nih.govnih.gov

Several in vitro assays are employed to quantify the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This common method uses a stable free radical, DPPH•, which is neutralized by antioxidants. scielo.brmdpi.com Studies show this compound has a strong scavenger activity in this assay, outperforming ferulic acid. researchgate.netscielo.br

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This assay measures the ability of a compound to scavenge the stable ABTS•+ radical cation. scielo.brnih.gov In this assay, this compound demonstrates significant scavenging activity, although it is less potent than ferulic acid and quercetin. researchgate.netscielo.br

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay : The CUPRAC method measures the copper(II)-reducing ability of antioxidants. nih.govnih.gov It is considered advantageous as it is performed at a nearly physiological pH and can detect a wide range of antioxidants, including thiol-types. nih.govmdpi.com While a standard method for evaluating antioxidant capacity, specific studies applying the CUPRAC assay to this compound are not extensively documented in the available literature.

The following table summarizes the comparative antioxidant activity of this compound (HF), Ferulic Acid (FA), and Quercetin from representative in vitro assays.

CompoundDPPH Assay IC50 (nmol/mL)ABTS Assay IC50 (nmol/mL)
This compound (HF)0.083 ± 0.0090.027 ± 0.002
Ferulic Acid (FA)0.160 ± 0.0100.005 ± 0.001
Quercetin (Standard)0.030 ± 0.0010.002 ± 0.001

Data sourced from a study on the synthesis and in vitro antioxidant potential of this compound. researchgate.netscielo.br

Anti-Inflammatory Signaling Pathways and Cellular Responses

The anti-inflammatory properties of ferulic acid and its derivatives are well-documented and are believed to be a key part of the mechanism for this compound. Ferulic acid has been shown to exert anti-inflammatory effects by modulating critical signaling pathways. nih.gov A primary target is the nuclear factor kappa B (NF-κB) signaling pathway, which regulates the expression of pro-inflammatory cytokines and mediators. nih.govmdpi.com In vitro studies on related ferulates have demonstrated the ability to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells. nih.govmdpi.com This inhibition leads to a downstream reduction in the production of inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). mdpi.com It is hypothesized that this compound shares these mechanisms, with its increased lipophilicity potentially enhancing its ability to interact with cellular membranes and modulate these intracellular pathways.

Neuroprotective Mechanisms and Blood-Brain Barrier Permeability Studies

Ferulic acid is known to possess neuroprotective properties, acting against neuronal cell death induced by oxidative stress and excitotoxicity. scielo.brnih.govresearchgate.net It has been shown to protect neuronal models, such as PC-12 cells, from injury induced by hypoxia and reactive oxygen species. nih.govresearchgate.net A significant limitation of ferulic acid's clinical potential in neurodegenerative diseases is its restricted ability to permeate the blood-brain barrier (BBB). researchgate.netscielo.br

The synthesis of this compound is a strategic chemical modification designed to overcome this limitation. researchgate.netscielo.br By esterifying ferulic acid with a 16-carbon alkyl chain, the resulting molecule becomes significantly more lipophilic. scielo.br This increased lipophilicity is intended to enhance its ability to cross the lipid-rich BBB, thereby improving its bioavailability within the central nervous system. researchgate.netscielo.br While direct in vitro BBB permeability studies on this compound are still emerging, the rationale suggests it could deliver the neuroprotective ferulate moiety to the brain more effectively than ferulic acid itself. researchgate.netscielo.br

Enzyme Modulation and Inhibition Studies

The phenolic structure of ferulic acid allows it to interact with proteins and modulate enzyme activity. In vitro experiments have shown that ferulic acid and related phenolic compounds can inhibit the activity of various enzymes, including α-amylase, trypsin, and lysozyme. acs.org The mechanism of inhibition often involves the covalent attachment of the phenolic compounds to reactive amino acid side chains, such as free amino and thiol groups, on the enzyme's surface. acs.org This binding can alter the enzyme's conformation and block its active site, leading to a reduction in catalytic activity. acs.org The inhibitory effect is dependent on the reactivity of the specific phenolic compound. acs.org As a derivative, this compound is expected to retain this enzyme-modulating capability, with the long hexadecyl chain potentially influencing its binding affinity and specificity for different enzymes.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 3CL Protease)

The main protease (M-pro or 3CL-pro) of SARS-CoV-2 is considered a prime target for antiviral drug development due to its essential role in processing viral polyproteins, which is a critical step for viral replication. nih.govmdpi.com The enzyme is highly conserved among coronaviruses, suggesting that its inhibitors could have broad-spectrum activity. nih.gov

While direct in vitro enzymatic assays on the inhibitory effect of this compound on SARS-CoV-2 3CL-pro are not extensively documented in publicly available research, computational studies have provided insights into the potential interactions of its structural analogs. A molecular docking study investigated the binding affinity of various ferulic acid (FA) derivatives, including long-chain alkyl esters like octadecyl ferulate, to the active site of the SARS-CoV-2 main protease. nih.gov

The study calculated the binding energies for these compounds to predict their binding affinity. For the alkyl esters of ferulic acid, including methyl, ethyl, propyl, hexyl, octyl, dodecyl, and octadecyl ferulates, the binding energies ranged from -5.20 to -6.75 kcal/mol. nih.gov It was observed that as the carbon chain of the alkyl substitution becomes larger (up to five carbons), the binding energies tend to become progressively lower. nih.gov However, the calculated binding energies for these long-chain derivatives were noted to be significantly lower in affinity compared to established M-pro inhibitors like N3 and GC376, which were used as controls in the simulation. nih.gov

Table 1: Calculated Binding Energies of Ferulic Acid (FA) Alkyl Esters and Control Inhibitors against SARS-CoV-2 Main Protease (M-pro) nih.gov
CompoundCalculated Binding Energy (kcal/mol)
FA Alkyl Esters (Range)-5.20 to -6.75
N3 (Control Inhibitor)-8.26
GC376 (Control Inhibitor)-7.80

These in silico findings suggest that while long-chain ferulate esters can fit into the protease's active site, their binding affinity may be modest compared to more potent, specifically designed inhibitors. Further in vitro enzymatic assays are necessary to experimentally validate these computational predictions and determine the actual inhibitory potential of this compound against SARS-CoV-2 3CL-pro.

Modulation of Glutathione (B108866) S-Transferase Activity

Glutathione S-transferases (GSTs) are a family of phase II detoxification enzymes that play a crucial role in protecting cells from xenobiotics and oxidative stress. nih.gov They catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic substrates, rendering them less toxic and more easily excretable. nih.gov Various phytochemicals have been shown to modulate the activity of GSTs, either by inducing or inhibiting their function. nih.gov

Specific in vitro studies on the direct effect of this compound on glutathione S-transferase activity are limited. However, research on its parent compound, ferulic acid, provides some insight. A study investigating the interaction of ferulic acid with GST genes in the brown planthopper (Nilaparvata lugens) found that low concentrations of ferulic acid increased the enzymatic activities of GST. nih.gov Furthermore, these concentrations also led to the upregulation of the transcriptional levels of specific GST family genes, namely NlGSTD1 and NlGSTE1. nih.gov This suggests that ferulic acid can induce the GST system, likely as a defensive response to a xenobiotic substance. nih.gov

The findings indicate that the ferulic acid moiety has the potential to interact with and upregulate the GST detoxification system. Whether this activity is retained or modified in its long-chain ester derivative, this compound, requires direct experimental investigation. The increased lipophilicity of this compound could influence its cellular uptake and interaction with these enzymes, but specific data from in vitro studies on this derivative are not currently available.

Antimicrobial and Antibacterial Mode of Action

In vitro studies on alkyl ferulate esters, particularly close structural analogs like hexyl ferulate, have elucidated a multi-faceted mode of action against various pathogenic bacteria, including both Gram-negative (Escherichia coli) and Gram-positive (Listeria monocytogenes) species. The primary target of these compounds appears to be the bacterial cell membrane.

The antibacterial mechanism involves the substantial compromise of the bacterial cytomembrane. nih.gov This disruption leads to a cascade of detrimental effects, including:

Increased Membrane Permeability: The compound induces damage to the cell membrane, leading to the leakage of essential intracellular components. nih.gov

Loss of Cellular Contents: Significant leakage of potassium ions (K+), proteins, and nucleotides has been observed following treatment with alkyl ferulates. The release of β-galactosidase from E. coli further confirms that the integrity of the cell membrane is breached. nih.gov

Membrane Hyperpolarization: The interaction of the compound with the bacterial membrane leads to variations in membrane potential. nih.gov

Morphological Changes: Microscopic analysis reveals that the damage to the cell envelope results in morphological changes, such as cell elongation and perforation of the cell wall. nih.gov

Beyond direct membrane damage, these compounds also affect other cellular components and functions. SDS-PAGE analysis and fluorescence spectroscopy have shown that alkyl ferulates cause significant alterations in the constitution and conformation of bacterial membrane proteins. nih.gov Furthermore, evidence suggests that these esters can bind to the minor grooves of bacterial DNA, forming complexes that can interfere with DNA replication and transcription. nih.gov

Table 2: Summary of the Antibacterial Mode of Action of Alkyl Ferulate Esters (Based on In Vitro Studies of Analogs) nih.gov
Target/MechanismObserved Effect
Cell Membrane IntegritySubstantially compromised; cell wall perforation.
Leakage of Intracellular ComponentsRelease of K+, proteins, nucleotides, and β-galactosidase.
Cell MorphologyInduction of cell elongation.
Membrane ProteinsChanges in protein constitution and conformation.
Bacterial DNABinding to minor grooves to form complexes.

This combined assault on the cell membrane, essential proteins, and genetic material contributes to the potent bacteriostatic and bactericidal effects observed for alkyl ferulates in vitro. nih.gov

Structure Activity Relationship Sar Studies of Hexadecyl Ferulate and Its Analogs

Influence of Alkyl Chain Length on Biological Activities

The length of the alkyl chain esterified to ferulic acid is a critical determinant of biological activity, often exhibiting a "cut-off effect" where activity peaks at an intermediate chain length before declining. rsc.orgresearchgate.net This phenomenon is highly dependent on the biological system and the specific activity being measured.

In assays involving membrane systems, such as inhibiting lipid peroxidation in rat liver microsomes, a clear cut-off effect is observed. Dodecyl (C12) ferulate demonstrates the highest antioxidant efficacy, followed by linear octyl (C8) ferulate. acs.orgnih.govresearchgate.net In contrast, hexadecyl (C16) and octadecyl (C18) ferulates are less active in these systems. acs.orgnih.gov However, in homogeneous (single-phase) systems, the antioxidant activity is often similar across a wide range of alkyl chain lengths. acs.orgnih.gov This highlights the importance of the assay environment in determining structure-activity relationships.

For antibacterial applications, shorter to medium chains appear optimal. Studies show that the antibacterial activity of alkyl ferulates against various pathogens increases from short chains up to hexyl ferulate (C6), which is often the most potent, and then decreases as the chain becomes longer (e.g., C9, C12). frontiersin.orgnih.govresearchgate.net

Conversely, in different environments, longer chains can be more effective. For instance, when used as an antioxidant during the deep frying of soybean oil, the protective effect of alkyl ferulates increases with chain length, with hexadecyl ferulate (C16) showing the strongest inhibitory effect on the formation of lipid oxidation products. researchgate.net Similarly, for anti-HIV-1 reverse transcriptase activity, esterification with a long alkyl chain was found to be essential for inhibitory function. unica.it

Table 1: Optimal Alkyl Chain Length for Various Biological Activities of Ferulate Esters
Biological ActivityTest SystemOptimal Alkyl Chain LengthReference
AntioxidantRat Liver MicrosomesC12 (Dodecyl) acs.orgnih.govresearchgate.net
AntioxidantFish Oil-Enriched MilkC1 (Methyl), C4 (Butyl) mdpi.com
AntioxidantSoybean Oil (Deep Frying)C16 (Hexadecyl) researchgate.net
AntibacterialE. coli, P. aeruginosaC6 (Hexyl) frontiersin.orgnih.gov
Anti-HIVReverse Transcriptase InhibitionC10-C12 (Decyl, Dodecyl) unica.it

Impact of Lipophilicity on Bioactivity and Membrane Interactions

Lipophilicity, the ability of a compound to dissolve in fats and lipids, is a paramount factor governing the bioactivity of ferulic acid esters. Ferulic acid itself has limited solubility in non-polar media, which restricts its application in lipid-rich environments and its ability to cross biological membranes. frontiersin.orgnih.govmdpi.com Esterification with an alkyl chain, such as the 16-carbon chain in this compound, dramatically increases lipophilicity. This is quantified by the partition coefficient (log P), which is significantly higher for this compound compared to its parent acid. scielo.br

This enhanced lipophilicity is crucial for the molecule's interaction with cell membranes. tandfonline.comnih.gov It is proposed that ferulate esters anchor themselves within the phospholipid bilayer of membranes via their lipophilic alkyl tails, positioning the active phenolic head group at or near the lipid-water interface. acs.orgnih.govmdpi.com This orientation allows the phenolic moiety to effectively scavenge free radicals that are generated in the aqueous phase or at the membrane surface, thereby protecting the membrane from oxidative damage. mdpi.com

However, the relationship between lipophilicity and activity is not linear. The "cut-off effect" is a direct consequence of this property; while a certain level of lipophilicity is required for membrane interaction, excessive lipophilicity can be detrimental. rsc.orgresearchgate.net If the alkyl chain is too long, the entire molecule may become sequestered deep within the hydrophobic core of the membrane, reducing the accessibility of the phenolic head to aqueous radicals and thus diminishing its antioxidant effectiveness. researchgate.netmdpi.com Therefore, an optimal balance of hydrophilic and lipophilic character is necessary for maximal activity in membrane-based systems. This increased lipophilicity is also suggested as a mechanism for improving the potential of these compounds to cross the blood-brain barrier. scielo.brtandfonline.com

Table 2: Comparison of Lipophilicity and its Implications
CompoundPartition Coefficient (Log P)Implication for Membrane InteractionReference
Ferulic Acid1.25Low affinity for lipid membranes, limited penetration. scielo.br
This compound8.86High affinity for lipid membranes, strong partitioning and anchoring within the bilayer. scielo.br

Role of Phenolic Moiety and Ester Linkage in Activity Profiles

The bioactivity of this compound is not due to a single feature but rather the synergistic interplay between its core components: the phenolic moiety and the ester linkage.

The phenolic moiety (specifically, the 4-hydroxy-3-methoxyphenyl group) is the fundamental source of the compound's antioxidant power. scirp.orgmdpi.com The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, and the resulting phenoxy radical is stabilized by resonance across the aromatic ring and the conjugated side chain. scirp.org The presence of the electron-donating methoxy (B1213986) group at the ortho position to the hydroxyl group further enhances this radical-scavenging ability. mdpi.com Studies have shown that blocking or removing the phenolic hydroxyl group significantly diminishes or abrogates the antioxidant activity. scirp.org

The ester linkage is equally critical, serving as the structural bridge that covalently connects the hydrophilic phenolic "head" to the lipophilic alkyl "tail." mdpi.com This linkage is what allows for the systematic modification of the molecule's lipophilicity by varying the length of the attached alkyl chain. google.com The formation of the ester from ferulic acid's carboxylic acid group is the key modification that enhances the molecule's ability to function in lipid environments. scirp.org Furthermore, this ester bond can be a target for enzymes like feruloyl esterases, which can hydrolyze the linkage and release the active ferulic acid within specific biological contexts. mdpi.comnih.gov

Together, these components create an amphipathic molecule whose function is greater than the sum of its parts. The ester linkage enables the lipophilic tail to anchor the molecule in a membrane, while the phenolic moiety remains positioned to exert its protective antioxidant effects. acs.orgnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For ferulic acid derivatives, QSAR studies have provided valuable insights into the specific physicochemical properties that govern their efficacy.

These models mathematically describe the relationship between a compound's activity (e.g., anticancer or antiviral potency) and its structural or electronic descriptors. researchgate.netnih.gov For example, a QSAR study on the anticancer activity of ferulic acid esters against HeLa cervical cancer cells identified the partition coefficient (log P), dipole moment (µ), and the atomic net charges on specific carbons of the aromatic ring as the most influential descriptors. researchgate.netkemdikbud.go.id The resulting model demonstrated an excellent correlation (R² = 0.999) between these calculated descriptors and the experimentally observed anticancer activity, underscoring the importance of lipophilicity and electronic properties. unej.ac.id

Similarly, three-dimensional QSAR (3D-QSAR) analyses have been applied to model the antiviral activity of ferulic acid derivatives. These studies revealed that the steric and electrostatic fields around the molecule are critical for its antiviral potency, providing a 3D map of the features required for optimal activity. nih.gov Such models are powerful predictive tools that can guide the rational design of new, more potent analogs by optimizing these key structural and electronic characteristics before undertaking chemical synthesis. nih.gov

Table 3: Examples of QSAR Studies on Ferulic Acid Derivatives
Activity ModeledKey Descriptors IdentifiedSignificanceReference
Anticancer (HeLa cells)Partition coefficient (Log P), Dipole moment (µ), Atomic net chargesHighlights the critical role of lipophilicity and electronic charge distribution in anticancer activity. researchgate.netkemdikbud.go.idunej.ac.id
Antiviral (TMV, CMV)Steric fields, Electrostatic fields (3D-QSAR)Shows that the shape and electronic surface of the molecule are crucial for its interaction with viral targets. nih.gov

Computational and Theoretical Investigations of Hexadecyl Ferulate

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. This method is instrumental in virtual screening and drug discovery.

Recent research has included Hexadecyl ferulate in screening studies aimed at identifying potential inhibitors for various enzymes. In one such study, a range of compounds isolated from Zingiber officinale, including (E)-hexadecyl-ferulate, were evaluated for their inhibitory potential against the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), a critical enzyme for viral replication. researchgate.netcabidigitallibrary.orgnih.govusd.ac.id While this compound was part of the library of tested metabolites, the molecular docking simulations revealed that other compounds from the extract, particularly steroids like spinasterone, exhibited significantly lower (i.e., more favorable) predictive binding energies. researchgate.netcabidigitallibrary.orgnih.govusd.ac.id The steroid compounds showed binding energies ranging from -68.80 to -87.91 kcal/mol, indicating a stronger binding affinity compared to other metabolites in the screen. cabidigitallibrary.orgnih.govusd.ac.id

In another investigation targeting α-glucosidase, an enzyme relevant to diabetes management, a study noted that this compound did not exhibit significant inhibitory activity. science.govmdpi.com This suggests a low binding affinity for the active site of this particular enzyme.

These findings highlight the role of molecular docking in rapidly assessing the potential of compounds against specific protein targets, and in the case of this compound, prioritizing other molecules for more detailed investigation.

Table 1: Summary of Molecular Docking Context for this compound

Target Protein Study Context Findings Related to this compound Citation
SARS-CoV-2 3CL Protease Screening of natural products from Zingiber officinale Included in the screening library; other co-extracted compounds demonstrated more favorable binding energies. researchgate.netcabidigitallibrary.orgnih.gov

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a ligand-protein complex over time. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess stability.

In studies that also performed molecular docking with extracts containing this compound, MD simulations were subsequently run to validate the stability of the most promising ligand-protein complexes. researchgate.netmdpi.com For instance, in the investigation of potential SARS-CoV-2 3CL protease inhibitors, MD simulations were conducted for 100 nanoseconds. nih.govmdpi.com The results confirmed the stability of the complex formed between the protease and a steroid compound (24-methylcholesta-7-en-3β-on), which was identified as a top candidate by the docking study. nih.govmdpi.com The analysis focused on this more potent inhibitor, showing its stable interaction within the active site, with RMSD values below 3 Å. mdpi.com

While this compound was part of the initial compound library, detailed MD simulation data specifically for its complex with a protein target is not extensively reported in the available literature, as the focus shifted to the more active compounds identified during the initial docking phase. researchgate.netnih.gov

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods can elucidate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactions, including antioxidant mechanisms.

The notable antioxidant activity of this compound is attributed to its ferulate moiety. DFT studies on ferulic acid and its radicals explain this reactivity. researchgate.net The phenolic hydroxyl group and the conjugated side chain allow the molecule to donate a hydrogen atom to free radicals, forming a resonance-stabilized phenoxyl radical. researchgate.net This stability is key to its ability to terminate radical chain reactions. DFT calculations have been used to investigate the subsequent pathways for this phenoxyl radical, including dimerization or coupling with other radicals, which are thermodynamically feasible processes. researchgate.net

In Silico Predictions of Biological Behavior

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules, which helps in assessing their drug-likeness and potential biological fate. researchgate.netresearchgate.net

For this compound, its structure—comprising a lipophilic 16-carbon alkyl chain attached to the hydrophilic ferulic acid headgroup—heavily influences its predicted behavior. The long alkyl chain confers significant lipophilicity, which is a critical factor in its biological interactions. This high lipophilicity suggests it would preferentially partition into lipid-rich environments.

This prediction aligns with experimental observations where long-chain alkyl ferulates, including this compound, have been shown to be effective antioxidants in nonpolar media like frying oils, inhibiting lipid oxidation more effectively than their non-esterified counterparts. researchgate.net The lipophilic tail allows the molecule to anchor within lipid matrices, positioning the active ferulate headgroup to protect fats and oils from oxidation. mdpi.com

Conversely, in silico predictions or related experimental findings can also suggest a lack of activity. As mentioned, this compound was found to be a poor inhibitor of α-glucosidase, a behavior that can be rationalized by its structure likely not being complementary to the enzyme's active site. science.govmdpi.com

Table 2: List of Chemical Compounds Mentioned

Compound Name Other Names Molecular Formula
This compound Cetyl ferulate C₂₆H₄₂O₄
Ferulic acid 4-hydroxy-3-methoxycinnamic acid C₁₀H₁₀O₄
Spinasterone C₂₉H₄₄O₂
24-methylcholesta-7-en-3β-on C₂₈H₄₆O
α-Glucosidase Not Applicable

Emerging Applications of Hexadecyl Ferulate in Diverse Fields Non Clinical Focus

Food Science and Preservation Technologies

The inherent antioxidant properties of ferulic acid are well-documented, and its esterification to form hexadecyl ferulate enhances its utility in food systems, particularly those with high lipid content.

Role as a Natural Preservative and Food Antioxidant

This compound functions as a potent antioxidant in food applications, helping to prevent lipid oxidation, which is a major cause of food spoilage, off-flavor development, and nutritional loss. nih.govacs.org Its lipophilic nature allows it to be effectively incorporated into oils, fats, and emulsions, where it can protect unsaturated fatty acids from degradation. mdpi.comscispace.com Research has shown that alkyl esters of ferulic acid, including this compound, can exhibit significant radical-scavenging activity. scielo.bracs.org For instance, in vitro studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays demonstrated that this compound had equivalent or even improved scavenger activity compared to its parent compound, ferulic acid. scielo.brresearchgate.netscielo.br

The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group, which neutralizes free radicals and terminates the oxidative chain reactions. nih.gov This capability makes this compound a promising natural alternative to synthetic antioxidants in preserving the quality and extending the shelf-life of various food products. nih.govmdpi.comdntb.gov.ua

Table 1: Antioxidant Activity of this compound vs. Ferulic Acid

Assay Compound IC50 Value (nmol/mL) Source
DPPH Radical Scavenging This compound (HF) 0.083 ± 0.009 scielo.brscielo.br
Ferulic Acid (FA) 0.160 ± 0.010 scielo.br
ABTS Radical Cation Decolorization This compound (HF) 0.027 ± 0.002 researchgate.netscielo.br

IC50 represents the concentration required to inhibit 50% of the radical activity.

Stability in Food Systems and Emulsions

The stability of antioxidants within food matrices is crucial for their efficacy. This compound's long alkyl chain enhances its hydrophobicity, allowing it to partition effectively at the oil-water interface in emulsion systems. mdpi.commdpi.com This positioning is advantageous for inhibiting lipid oxidation, which is often initiated at this interface. mdpi.com

Emulsions are fundamental to many food products, such as sauces, dressings, and beverages. numberanalytics.com The stability of these emulsions is critical to their quality and shelf-life. numberanalytics.comnih.gov While this compound is primarily recognized for its antioxidant capacity, its amphiphilic structure suggests it may also contribute to the stability of emulsions. By orienting at the interface, it could potentially reduce interfacial tension and form a protective barrier around dispersed droplets, although this is not its primary function. numberanalytics.com The primary role remains to protect the lipid phase from oxidation. Research on the behavior of ferulic acid derivatives in heterophasic systems indicates that the length of the alkyl chain influences their positioning and effectiveness within the emulsion. acs.org

Cosmetic Science and Formulation Innovations

In the cosmetic industry, there is a growing demand for multifunctional ingredients that are both effective and derived from natural sources. This compound fits this profile well, offering a range of benefits for skin care formulations. researchgate.netdntb.gov.ua

Multifunctional Ingredient Development (e.g., Antioxidant, Emollient, UV-Absorber, Emulsifier)

This compound is being explored as a multifunctional cosmetic ingredient due to its combined properties:

Antioxidant: Similar to its role in food, this compound protects cosmetic formulations from oxidation and scavenges free radicals on the skin, which are generated by UV radiation and pollution. mdpi.comresearchgate.netuek.krakow.pl

Emollient: The long hexadecyl chain imparts emollient properties, helping to soften and smooth the skin by forming a lipid barrier that reduces water loss. researchgate.net

UV-Absorber: Ferulic acid and its esters are known to absorb UV radiation, particularly in the UVA range. researchgate.netuek.krakow.plgoogle.com This intrinsic property allows this compound to contribute to the sun protection factor (SPF) of a formulation, acting as a natural sunscreen agent. uek.krakow.placs.org

Emulsifier: Due to its structure, which contains both a hydrophilic (phenolic) part and a lipophilic (alkyl chain) part, this compound has surface-active properties. uek.krakow.pl Calculated Hydrophilic-Lipophilic Balance (HLB) values suggest it could function as a water-in-oil (W/O) emulsifier, aiding in the stabilization of cosmetic emulsions. uek.krakow.pl

The development of ingredients like this compound aligns with the trend of "ingredient-list reduction," where a single compound can perform multiple functions, leading to simpler and more consumer-friendly product labels. researchgate.net

Formulation Strategies for Enhanced Delivery in Topical Systems

The lipophilic nature of this compound, while beneficial for its incorporation into the oil phase of cosmetic creams and lotions, also influences its delivery into the skin. Its increased lipophilicity compared to ferulic acid may enhance its penetration through the stratum corneum, the skin's outer lipid barrier. researchgate.net

Formulation strategies are being developed to optimize the delivery of this compound and similar compounds. These include its incorporation into various delivery systems such as:

Emulsions (W/O and O/W): Conventional emulsion systems serve as effective carriers for both oil-soluble and water-soluble actives. Multiple emulsions (e.g., W/O/W) have been shown to improve the stability and release of ferulic acid, suggesting a promising approach for its derivatives as well. nih.gov

Nanoemulsions: These are emulsions with very small droplet sizes, which can enhance the bioavailability of active ingredients and improve the sensory properties of the cosmetic product. researchgate.net

Liposomes and other vesicular systems: Encapsulating this compound in lipid vesicles like liposomes can facilitate its transport across the skin barrier and provide a sustained release profile. google.com

These advanced formulation strategies aim to ensure that the multifunctional benefits of this compound are effectively delivered to the target site within the skin. google.com

Materials Science and Polymer Chemistry

The applications of this compound are also emerging in the field of materials science, primarily leveraging the reactive nature of the ferulic acid moiety. Ferulic acid can be involved in polymerization reactions, and its derivatives can be used to create new functional polymers.

While specific research on this compound in polymer chemistry is still in its early stages, the principles are based on the known reactivity of ferulic acid. Ferulic acid can be incorporated into polymer backbones or grafted onto existing polymers like chitosan. researchgate.net This process can impart antioxidant and UV-protective properties to the resulting material.

The long alkyl chain of this compound could be used to modify the properties of polymers, for example, by acting as a plasticizer or by increasing the hydrophobicity of the material. This could be relevant in the development of new biodegradable packaging materials with built-in antioxidant capabilities to protect the packaged goods. The enzymatic synthesis of such compounds is also an area of active research, pointing towards more sustainable production methods for these novel materials. oup.com

Integration into Bio-based Materials

The push for sustainable and renewable resources has spurred research into bio-based materials, and this compound and its chemical relatives are proving to be valuable building blocks. The synthesis of ferulate esters with long alkyl chains, such as this compound, results in molecules with increased hydrophobicity. scielo.brscielo.br This characteristic is beneficial for their integration into bio-based products like emollients for cosmetics, offering a green alternative with low environmental impact. researchgate.net

Furthermore, derivatives of hydroxycinnamic acids, including ferulic acid, are being explored for creating polymers from bio-sourced materials. mdpi.com For instance, polyethylene (B3416737) ferulate (PEF), derived from ferulic acid, is presented as a biorenewable mimic for polystyrene. rsc.org The incorporation of these phenolic compounds can impart desirable properties, such as antioxidant activity, which is particularly useful in applications like active food packaging designed to extend the shelf-life of products. mdpi.com The development of such bio-based materials represents a significant step towards reducing reliance on petrochemicals and minimizing environmental impact. researchgate.net

Development of Functional Copolymers

Functional copolymers are polymers that incorporate different monomer units to achieve specific properties and functionalities. Ferulic acid and its derivatives are being investigated as components in the synthesis of such advanced polymers. By controlling the feed ratios of biorenewable aromatic precursors like ferulic acid, it is possible to create copolymers with tunable thermal properties. rsc.org

Research has demonstrated the synthesis of various copolymers, such as those based on polyethersulfone, which can contain functional groups capable of chelating heavy metal ions. cnr.it Other studies have focused on creating graft and block copolymers from natural polymers like ethyl cellulose (B213188) and hydroxypropyl cellulose. acs.org For example, atom transfer radical polymerization (ATRP) has been used to graft methyl methacrylate (B99206) or hexadecyl methacrylate from a hydroxypropyl cellulose macroinitiator. acs.org The resulting copolymers exhibit unique thermal properties and self-assembly behaviors, forming nanometer-sized structures. acs.org These methodologies open the door for creating novel, functional copolymers incorporating ferulate moieties for a wide range of material science applications.

Agricultural Applications as Bio-pesticides and Insect Resistance Agents

In the agricultural sector, there is a growing demand for effective and environmentally benign alternatives to synthetic pesticides. Alkylated hydroxy cinnamates (AHCs), including this compound, are emerging as promising candidates for biopesticides. mdpi.comdntb.gov.ua

Research has shown that ferulic acid esters can have significant antibacterial activity against plant pathogens. For example, chlorobutyl ferulate, a derivative of ferulic acid, demonstrated a synergistic inhibitory effect against Ralstonia solanacearum, a bacterium that causes bacterial wilt in many crops. dntb.gov.uamdpi.com The study indicated that the compound affects the bacterial cell membrane and downregulates the expression of pathogenic genes, highlighting its potential as a green pesticide. researchgate.netdntb.gov.uamdpi.com

Beyond antimicrobial action, certain alkyl ferulates and related compounds have been identified as key players in plant defense against insects. phcogcommn.org In sweet potatoes (Ipomoea batatas), trace amounts of this compound have been identified in the latex. researchgate.net Studies have shown a correlation between the concentration of specific alkyl esters of p-coumaric acid in the latex and resistance to the sweetpotato weevil (Cylas formicarius). researchgate.net While p-coumarate esters were more abundant, the presence of ferulate esters contributes to the complex chemical profile that can deter insect feeding and reduce the development of resistance. researchgate.net The application of natural lipophilic esters like octadecyl caffeate to insect-susceptible plant varieties has been shown to reduce feeding and egg-laying by weevils, further implicating these compounds in insect resistance. mdpi.com

Research Findings on Agricultural Applications

Table 1: Alkyl Esters Identified in Sweet Potato Latex and Their Relation to Insect Resistance. researchgate.net
CompoundPresence in Sweet Potato LatexObserved Correlation with Weevil Resistance
Hexadecyl (E)-p-coumaratePresentConcentration of Z-isomers correlated with leaf feeding index for Cylas formicarius.
Octadecyl (E)-p-coumarateMajor component
Eicosyl (E)-p-coumaratePresent
Hexadecyl (E)-FerulateTrace quantities identifiedContributes to the overall defensive chemical profile.
Table 2: Antibacterial Activity of Ferulic Acid Derivatives Against Ralstonia solanacearum. mdpi.com
CompoundEC₅₀ (mg/mL)MIC of Compound Alone (mg/mL)MIC in Synergy with Peppermint Oil (mg/mL)
Chlorobutyl ferulate (2e)0.07 ± 0.0030.640.40
Butyl ferulate (2d)0.10 ± 0.005N/AN/A
Propyl ferulate (2c)0.12 ± 0.004N/AN/A

Stability, Degradation, and Formulation Science for Hexadecyl Ferulate

Chemical Stability under Environmental Stressors (e.g., Oxidation, Hydrolysis, Transesterification)

Hexadecyl ferulate, an ester of ferulic acid and hexadecanol (B772), exhibits a lipophilic nature that influences its stability against various environmental stressors. scielo.brmdpi.com The esterification of ferulic acid to form this compound is a strategy employed to enhance its lipophilicity, which can be beneficial for its application in lipid-based formulations and may influence its stability profile. scielo.brresearchgate.net

Oxidation:

The antioxidant properties of this compound are a key aspect of its chemical stability. scielo.brtjnpr.org Like its parent compound, ferulic acid, this compound can act as a radical scavenger. scielo.brscience.gov This activity is attributed to the phenolic nucleus and the extended side-chain conjugation which allows for the formation of a resonance-stabilized phenoxyl radical. scielo.br The antioxidant capacity of alkyl ferulates, including this compound, has been shown to be effective in suppressing the oxidation of lipids, such as linoleic acid. mdpi.com The length of the alkyl chain can influence the antioxidant efficacy, with some studies suggesting that shorter alkyl chains may be more effective in certain systems. mdpi.com However, the increased lipophilicity of this compound allows for better solubility and partitioning within lipid phases, which can be advantageous for protecting oils and fats from oxidation. mdpi.com

Hydrolysis and Transesterification:

Ester bonds, such as the one in this compound, are susceptible to hydrolysis, which would result in the cleavage of the molecule back to ferulic acid and hexadecanol. The Steglich esterification method used for its synthesis employs a dehydrating agent to prevent the reverse hydrolysis reaction during synthesis. scielo.brscielo.br In enzymatic synthesis, the presence of water can also lead to hydrolysis as a competing reaction to esterification or transesterification. researchgate.net For instance, in the synthesis of other alkyl chlorogenates, excessive water was found to hinder the reaction with more hydrophobic alcohols like dodecanol (B89629) and hexadecanol. researchgate.net

Transesterification is another potential degradation pathway, particularly in the presence of catalysts and other alcohols. Enzymatic transesterification has been utilized as a synthetic route for creating various feruloylated lipids, demonstrating the feasibility of this reaction under specific conditions. nih.gov The stability of this compound against transesterification would depend on the specific environmental conditions, such as the presence of enzymes or chemical catalysts and competing alcohols.

Photostability and Protection Strategies

Ferulic acid itself is known to undergo photodegradation upon exposure to UV radiation. researchgate.net While specific photostability studies on this compound are not extensively detailed in the provided results, the behavior of the parent compound suggests that the feruloyl moiety in this compound could also be susceptible to photolysis.

Protection strategies for compounds like ferulic acid often involve their incorporation into protective delivery systems. researchgate.net For instance, microemulsions have been shown to be more protective against the photodegradation of ferulic acid compared to micellar solutions. researchgate.net The inclusion of ferulic acid in systems with physical sunscreens like titanium dioxide has also been explored, although this can sometimes lead to photocatalytic degradation. researchgate.net

Encapsulation within lipid nanoparticles is a common strategy to protect sensitive molecules from degradation and improve their stability. nih.govresearchgate.net It is plausible that formulating this compound into similar systems, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), could enhance its photostability by shielding the molecule from direct UV exposure. These lipid-based systems can also improve the stability of the encapsulated compound against other factors like pH and temperature. researchgate.net

Long-Term and Accelerated Stability Testing Methodologies

The stability of pharmaceutical and cosmetic ingredients like this compound is evaluated through systematic testing under various environmental conditions over time. europa.eu These studies are crucial for determining the shelf-life and appropriate storage conditions for the compound and its formulations. pharmajia.com Methodologies for stability testing are well-defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eueuropa.eu

Long-Term Stability Testing:

Long-term stability studies, also known as real-time stability studies, involve storing the substance or product under recommended storage conditions and monitoring its key attributes over a prolonged period. europa.eucutm.ac.in For products intended for storage at room temperature, this typically involves conditions of 25°C ± 2°C with 60% ± 5% relative humidity (RH) or, alternatively, 30°C ± 2°C with 65% ± 5% RH. europa.eueuropa.eu The attributes tested should include physical, chemical, biological, and microbiological characteristics that are susceptible to change and could impact the quality, safety, or efficacy of the product. europa.eu

Accelerated Stability Testing:

Accelerated stability testing is designed to speed up the chemical degradation and physical changes of a substance by subjecting it to exaggerated storage conditions. pharmajia.comcutm.ac.in This allows for a more rapid prediction of the product's shelf life under normal storage conditions. pharmajia.com According to ICH guidelines, standard accelerated conditions are typically 40°C ± 2°C and 75% ± 5% RH for a minimum duration of six months. pharmajia.comresearchgate.net If a "significant change" occurs during accelerated testing, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% ± 5% RH) may be required. europa.eueuropa.eu A significant change is defined as the failure to meet the product's specification. europa.eu For solid dosage forms, a common rule of thumb is that if a drug retains 90% of its initial potency after 90 days at 40°C and 75% RH, a tentative two-year expiration date at room temperature may be assigned, pending confirmation from long-term studies. cutm.ac.in

The data from accelerated studies, often analyzed using the Arrhenius equation, helps to determine degradation kinetics, although limitations exist if the degradation mechanism changes at higher temperatures. cutm.ac.in

Formulation Development for Enhanced Compound Stability and Bioavailability (excluding dosage/administration)

The low oral bioavailability of ferulic acid is a significant limitation for its clinical use, a challenge that can be addressed through structural modification, such as its esterification to this compound, and by developing advanced formulations. scielo.brresearchgate.netresearchgate.net The increased lipophilicity of this compound makes it a suitable candidate for incorporation into lipid-based delivery systems, which can enhance both its stability and bioavailability. scielo.brmdpi.com

Nanoemulsions:

Nanoemulsions are kinetically stable, isotropic systems with droplet sizes typically in the range of 20-200 nm. psu.edumdpi.com They are promising vehicles for encapsulating and delivering lipophilic compounds like this compound. tums.ac.irresearchgate.net Due to their small droplet size, nanoemulsions are stable against creaming, sedimentation, and flocculation. psu.edu The main mechanism of destabilization is Ostwald ripening, which can be minimized by careful selection of components and preparation methods. psu.edu The stability and properties of nanoemulsions are influenced by factors such as the type and concentration of oil, surfactant, and the preparation method (high-energy or low-energy). mdpi.comtums.ac.ir For instance, nanoemulsions stored at lower temperatures (e.g., 4°C) often exhibit greater stability over time. nih.gov

Interactive Data Table: Factors Influencing Nanoemulsion Stability

Factor Influence on Stability Research Finding Example
Storage Temperature Lower temperatures generally improve stability. Nanoemulsions containing omega-3 fatty acids showed the highest storage stability at 4°C. tums.ac.ir Vitexin-loaded nanoemulsions were stable for up to 45 days when refrigerated at 4°C. nih.gov
Surfactant Type The choice of surfactant significantly impacts stability against pH, heat, and oxidation. Tween 80 was found to be stable at acidic pH, while saponin (B1150181) showed the highest thermal stability at neutral pH. tums.ac.ir

| Preparation Method | High-energy methods like microfluidization can produce smaller, more stable nanoemulsions. | Nanoemulsions prepared by high-pressure homogenization showed improved stability against Ostwald ripening compared to the phase inversion temperature (PIT) method. psu.edu |

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs):

SLNs are colloidal carriers made from solid lipids, and they have emerged as effective vehicles for enhancing the oral bioavailability of poorly soluble drugs. nih.govjapsonline.com They can protect encapsulated drugs from degradation in the gastrointestinal tract and offer controlled release properties. nih.gov The use of solid lipids can provide better control over drug release compared to liquid-based systems like nanoemulsions. nih.gov The stability of SLNs is a key advantage over other colloidal carriers. japsonline.com

NLCs are a second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids, which can lead to greater imperfections in the crystal structure, allowing for higher drug loading and reduced drug expulsion during storage. researchgate.net Both SLNs and NLCs are promising strategies for formulating this compound to improve its stability and bioavailability. nih.govresearchgate.net The selection of lipids and surfactants is critical in determining the particle size, entrapment efficiency, and stability of the formulation. japsonline.com

Interactive Data Table: Characteristics of α-mangostin-loaded SLNPs

Characteristic Optimized Value
Mean Particle Size 173.6 nm japsonline.com
Entrapment Efficiency 72.42% japsonline.com
Zeta Potential -43.3 mV japsonline.com

| Drug Loading | 20.46% japsonline.com |

Niosomes:

Niosomes are vesicles formed from the self-assembly of non-ionic surfactants in an aqueous medium. nih.gov They are structurally similar to liposomes and can encapsulate both hydrophilic and lipophilic compounds. nih.gov Niosomes are considered to be more chemically and physically stable than liposomes and are also more cost-effective to produce. nih.govbiorxiv.org The stability of niosomes is influenced by the choice of surfactant and the inclusion of cholesterol, which can increase the rigidity of the bilayer. nih.govnih.gov Span 60, due to its high phase transition temperature and low Hydrophilic-Lipophilic Balance (HLB), is often used to produce stable niosomes. nih.gov Formulating this compound into niosomes could be another viable approach to enhance its stability and delivery.

Future Directions and Research Challenges in Hexadecyl Ferulate Studies

Exploration of Undiscovered Biological Activities and Mechanisms

While hexadecyl ferulate has demonstrated antioxidant properties, its full spectrum of biological activities remains largely unexplored. scielo.brresearchgate.netscielo.br Future research should focus on a systematic investigation of its potential therapeutic effects and the underlying molecular mechanisms.

Key areas for exploration include:

Anti-inflammatory and Anticancer Potential: Initial studies on ferulic acid suggest potential anti-inflammatory and anticancer activities. scielo.brresearchgate.netscielo.br It is crucial to investigate whether this compound retains or enhances these properties. Studies could explore its effects on inflammatory pathways, such as the downregulation of inducible nitric oxide synthase (iNOS), and its potential to inhibit cancer cell proliferation. mdpi.comcaldic.com

Neuroprotective Effects: Given that ferulic acid has reported neuroprotective activity, and the increased lipophilicity of this compound could enhance its ability to cross the blood-brain barrier, investigating its potential in neurodegenerative diseases is a promising avenue. scielo.brresearchgate.netscielo.br Research should focus on its ability to protect neuronal cells from oxidative stress and other insults. scielo.br

Antimicrobial and Antiviral Activities: There is a need to screen this compound for antimicrobial activity against a broad range of pathogens, including multi-drug resistant strains. aip.org Furthermore, its potential as an antiviral agent, particularly against viruses like HIV-1, warrants investigation, building on research into other alkyl ferulates. unica.it

Enzyme Inhibition: Exploring the inhibitory effects of this compound on various enzymes, such as tyrosinase, could lead to applications in cosmetics for skin lightening or in the food industry to prevent enzymatic browning. mdpi.com

Mechanism of Action: Elucidating the precise mechanisms by which this compound exerts its biological effects is critical. This includes understanding its interaction with cell membranes, its influence on signaling pathways, and its metabolic fate within biological systems. mdpi.comscispace.com For instance, studies on similar compounds suggest that the alkyl chain length influences the interaction with phospholipid bilayers, which could be a key factor in its activity. mdpi.com

Advancement of Sustainable Synthesis and Production Methods

The current synthesis methods for this compound, such as Steglich esterification, while effective in the lab, may not be ideal for large-scale, environmentally friendly production. scielo.brresearchgate.netscielo.br Future research should prioritize the development of sustainable and efficient synthesis and production strategies.

Key areas for advancement include:

Green Chemistry Approaches: Investigating and optimizing green synthesis routes is essential. This includes exploring the use of biocatalysts, such as lipases and ferulic acid esterases, which can offer high selectivity and operate under milder reaction conditions. scielo.brscispace.com The use of solvent-free systems or environmentally benign solvents like ionic liquids should also be explored. scispace.com

Enzymatic Synthesis: Further research into enzymatic transesterification and esterification could lead to higher yields and more sustainable processes. researchgate.netscispace.com This includes optimizing reaction parameters such as enzyme source, substrate concentration, temperature, and pH. researchgate.net

Process Optimization and Scale-Up: Developing scalable and cost-effective production methods is crucial for commercial viability. This involves moving from batch to continuous flow processes and optimizing purification techniques to reduce solvent consumption and waste generation.

Refinement of Analytical and Characterization Techniques

Accurate and robust analytical methods are fundamental for the quality control, characterization, and study of this compound. While standard techniques are currently employed, there is room for refinement and the adoption of more advanced methodologies.

Current and future analytical techniques are summarized in the table below:

Analytical TechniqueApplication in this compound ResearchFuture Refinements and Opportunities
Fourier-Transformed Infrared Spectroscopy (FTIR) Confirmation of the ester group formation by identifying characteristic C=O and C-O stretching bands. scielo.brresearchgate.netscielo.brDevelopment of quantitative FTIR methods for rapid quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, including the confirmation of the chemical structure through 1H and 13C NMR spectral data. scielo.brresearchgate.netscielo.brUse of advanced NMR techniques like 2D NMR (COSY, HSQC, HMBC) for unambiguous signal assignment and 3D NMR for studying conformational flexibility. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification and quantification of this compound in complex matrices, such as biological samples and plant extracts. aip.orgb-cdn.netmdpi.comDevelopment of validated high-throughput LC-MS/MS methods for pharmacokinetic and metabolic studies.
Thin-Layer Chromatography (TLC) Monitoring reaction progress and assessing the purity of synthesized this compound. scielo.brscielo.brCoupling TLC with mass spectrometry (TLC-MS) for rapid identification of spots.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of this compound in natural product extracts. tjnpr.orgDevelopment of derivatization methods to improve the volatility and thermal stability of this compound for more accurate GC-MS analysis.

Future efforts should focus on developing and validating more sensitive and high-throughput analytical methods. This will be particularly important for pharmacokinetic studies, where low concentrations of the compound and its metabolites need to be accurately measured in biological fluids and tissues.

Integration of Multi-Omics and Systems Biology Approaches

To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond single-endpoint assays and adopt a more holistic, systems-level perspective. Integrating multi-omics technologies and systems biology approaches can provide deeper insights into its mechanisms of action and identify novel biological targets.

Key approaches include:

Transcriptomics: Analyzing changes in gene expression profiles in cells or tissues treated with this compound can reveal the genetic pathways it modulates.

Proteomics: Identifying alterations in protein expression and post-translational modifications can provide a clearer picture of the cellular response to the compound.

Metabolomics: Studying the changes in the metabolic profile can uncover the impact of this compound on cellular metabolism and identify key metabolic pathways it influences. escholarship.orgnih.gov

Systems Biology: Integrating data from these different "omics" platforms can help to construct comprehensive models of the compound's biological effects, predict its targets, and understand its role within complex biological networks. nih.gov

For example, a multi-omics approach could be used to investigate the neuroprotective effects of this compound by simultaneously analyzing changes in gene expression, protein levels, and metabolite concentrations in a neuronal cell model of oxidative stress.

Addressing Research Gaps and Promoting Interdisciplinary Collaborations

Several critical gaps in our knowledge of this compound need to be addressed to advance its development and application. vulcanchem.com Closing these gaps will require a concerted effort and collaboration across various scientific disciplines.

Key research gaps include:

Pharmacokinetics and Bioavailability: There is a significant lack of data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. vulcanchem.com Understanding its pharmacokinetic profile is essential for determining its potential as a therapeutic agent.

In Vivo Efficacy: While some in vitro studies have been conducted, there is a need for well-designed in vivo studies to validate the biological activities of this compound in animal models of disease. scielo.brresearchgate.netscielo.br

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to understand how modifications to the chemical structure of this compound, such as altering the alkyl chain length or substituting groups on the aromatic ring, affect its biological activity. mdpi.comscispace.com

Promoting interdisciplinary collaborations between chemists, biologists, pharmacologists, and toxicologists will be crucial for addressing these research gaps. Such collaborations will facilitate a comprehensive evaluation of this compound, from its fundamental chemical properties to its potential therapeutic applications.

Q & A

Q. What are the standard protocols for synthesizing hexadecyl ferulate, and how can its purity be verified?

  • Methodological Answer : this compound (HF) is typically synthesized via esterification of ferulic acid with hexadecanol using catalysts like sulfuric acid or lipases. Infrared (IR) spectroscopy is critical for verifying ester bond formation: look for the ester carbonyl peak at ~1725 cm⁻¹, hydroxyl stretching (~3600 cm⁻¹ for HF vs. ~3400 cm⁻¹ in ferulic acid), and alkyl chain signals (~2950 cm⁻¹). Compare spectra with ferulic acid (FA) and caffeic acid (CA) controls to confirm structural differences .

Q. How is the antioxidant capacity of this compound evaluated in vitro?

  • Methodological Answer : Common assays include DPPH and ABTS radical scavenging, FRAP (ferric reducing power), and lipid peroxidation inhibition. For example, HF’s radical scavenging activity can be tested at concentrations of 0.1–1.0 mM, with trolox or ascorbic acid as positive controls. Note that HF’s lipophilic nature may require dissolution in ethanol or DMSO, followed by dilution in aqueous buffers. Data contradictions across studies often arise from solvent polarity, assay sensitivity, and incubation time .

Q. What analytical techniques are used to quantify this compound in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 320 nm) or GC-MS after derivatization (e.g., trimethylsilylation) are standard. For GC-MS, monitor the molecular ion (e.g., m/z 490 for this compound-TMS) and diagnostic fragments like [TMSi-feruloyl]+ (m/z 249). Validate methods with spike-recovery tests in matrices like milk or plant extracts .

Advanced Research Questions

Q. How does the alkyl chain length of lipophilized ferulate esters influence their antioxidant efficacy in lipid-rich systems?

  • Methodological Answer : Design a comparative study using ferulates with varying chain lengths (e.g., methyl, ethyl, dodecyl, hexadecyl) in lipid oxidation models (e.g., fish oil-enriched milk). Track secondary oxidation products (e.g., 1-penten-3-one, 2,4-heptadienal) via headspace GC-MS over 13 days at 5°C. Use ANOVA to compare inhibition rates; note that longer chains (C16) may enhance interfacial activity in emulsions, improving antioxidant efficacy .

Q. What experimental strategies resolve contradictions in reported antioxidant data for this compound?

  • Methodological Answer : Conflicting results often stem from assay conditions (e.g., pH, solvent polarity) or cellular vs. cell-free systems. Conduct a meta-analysis of IC50 values across studies, normalizing for solvent effects (e.g., partition coefficients). Validate findings using multiple assays (e.g., ORAC for hydrophilic vs. β-carotene bleaching for lipophilic systems) .

Q. How does enzymatic synthesis of this compound compare to chemical methods in yield and scalability?

  • Methodological Answer : Enzymatic synthesis (e.g., using Arabidopsis suberin feruloyl transferase, ASFT) avoids harsh acids and enables regioselectivity. Optimize reaction conditions (pH 7–8, 30–40°C) with ATP, CoASH, and 4-coumarate ligase. Compare yields (e.g., 60–80% for enzymatic vs. 90% for chemical) and purity (GC-MS analysis). Note that enzymatic routes may require costly cofactors but reduce downstream purification steps .

Q. What are the critical parameters for designing stability studies of this compound in topical formulations?

  • Methodological Answer : Assess photostability (UV-Vis exposure), thermal stability (40–60°C), and hydrolysis in buffers (pH 4–8). Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC quantification. Include degradation kinetics (Arrhenius plots) to predict shelf life. Note that ester bond hydrolysis is pH-dependent, with faster degradation in alkaline conditions .

Guidance for Research Design

  • Frameworks : Use PICOT (Population, Intervention, Comparison, Outcome, Time) for lipid oxidation studies (e.g., "Does HF [Intervention] reduce oxidation in milk [Population] compared to methyl ferulate [Comparison] over 13 days [Time]?"). Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions .
  • Statistical Rigor : Report mean ± SD (n=3), use ANOVA with post-hoc tests (Tukey’s HSD), and justify significant digits (e.g., IC50 as 0.12 ± 0.01 mM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.